Tert-butyl 2-[(2-chloroethyl)carbamoyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-[(2-chloroethyl)carbamoyl]pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, a chloroethyl group, and a tert-butyl ester
Preparation Methods
The synthesis of tert-butyl 2-[(2-chloroethyl)carbamoyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 2-chloroethyl isocyanate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Tert-butyl 2-[(2-chloroethyl)carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common reagents for these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-[(2-chloroethyl)carbamoyl]pyrrolidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Biological Studies: It can be used in studies to understand the interactions of carbamate compounds with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-chloroethyl)carbamoyl]pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pyrrolidine ring and tert-butyl ester can also influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Tert-butyl 2-[(2-chloroethyl)carbamoyl]pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate: This compound has a piperazine ring instead of a pyrrolidine ring, which can affect its chemical reactivity and biological activity.
Tert-butyl (2-chloroethyl)carbamate: This compound lacks the pyrrolidine ring, making it structurally simpler but potentially less versatile in terms of chemical modifications and applications.
Properties
Molecular Formula |
C12H21ClN2O3 |
---|---|
Molecular Weight |
276.76 g/mol |
IUPAC Name |
tert-butyl 2-(2-chloroethylcarbamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-8-4-5-9(15)10(16)14-7-6-13/h9H,4-8H2,1-3H3,(H,14,16) |
InChI Key |
ONAOFVKFRWVEGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCCCl |
Origin of Product |
United States |
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